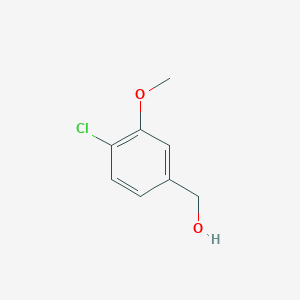

(4-Chloro-3-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZSSNHHXWSELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448001 | |

| Record name | (4-chloro-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-17-5 | |

| Record name | (4-chloro-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Chloro-3-methoxyphenyl)methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to (4-Chloro-3-methoxyphenyl)methanol, a key building block in the development of various pharmaceutical compounds. We will delve into the core chemical principles, offer detailed experimental protocols, and provide insights into the selection of reagents and reaction conditions, empowering researchers to confidently and efficiently synthesize this target molecule.

Introduction: The Significance of this compound

This compound, also known as 4-chloro-3-methoxybenzyl alcohol, is a substituted benzyl alcohol derivative.[1] Its structural motifs, a chlorinated and methoxylated aromatic ring, are prevalent in a wide array of biologically active molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of anti-inflammatory drugs, analgesics, and herbicides.[2][3] Understanding its synthesis is therefore of paramount importance for chemists in the life sciences.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes involve the reduction of a corresponding carbonyl compound, either an aldehyde or a carboxylic acid.

Pathway 1: Reduction of 4-Chloro-3-methoxybenzaldehyde

This is arguably the most direct and high-yielding approach. The transformation hinges on the reduction of the aldehyde functional group to a primary alcohol.

Reaction Scheme:

Figure 1: General scheme for the reduction of 4-chloro-3-methoxybenzaldehyde.

The choice of reducing agent is critical and depends on the desired selectivity and scale of the reaction.

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[4] It is favored for its ease of handling, safety profile, and compatibility with protic solvents like methanol and ethanol.[4]

Mechanism of Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent to yield the primary alcohol.[5] One equivalent of sodium borohydride can theoretically reduce four equivalents of an aldehyde.[5]

Experimental Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve 4-chloro-3-methoxybenzaldehyde (1 equivalent) in methanol or a mixture of tetrahydrofuran (THF) and methanol at room temperature.[4]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.0 - 1.5 equivalents) portion-wise to the stirred solution.[4][6] The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature for 1-2 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or dilute hydrochloric acid until the effervescence ceases.

-

Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.[7]

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-3-methoxybenzaldehyde | [2] |

| Reagent | Sodium Borohydride (NaBH₄) | [4] |

| Solvent | Methanol, Ethanol, THF/Methanol | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 1-2 hours | [4] |

| Typical Yield | High | [6] |

Catalytic hydrogenation offers a green and efficient method for the reduction of aldehydes. This process involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[8][9]

Mechanism of Hydrogenation: The aldehyde is adsorbed onto the surface of the catalyst, where it reacts with hydrogen that has also been adsorbed and activated by the metal. This results in the stepwise addition of hydrogen across the carbonyl double bond.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel, dissolve 4-chloro-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.[8]

-

Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-10 mol%).[8]

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-5 atm).

-

Reaction: Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until TLC analysis indicates the completion of the reaction.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the product. Further purification can be performed if necessary.

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-3-methoxybenzaldehyde | [2] |

| Catalyst | Palladium on Carbon (Pd/C) | [8][9] |

| Reagent | Hydrogen Gas (H₂) | [8] |

| Solvent | Ethanol, Methanol, Ethyl Acetate | [8] |

| Pressure | 1-5 atm | - |

| Temperature | Room Temperature | [8] |

Pathway 2: Reduction of 4-Chloro-3-methoxybenzoic Acid

An alternative and robust pathway involves the reduction of the corresponding carboxylic acid, 4-chloro-3-methoxybenzoic acid. This transformation requires a more powerful reducing agent than sodium borohydride.

Reaction Scheme:

Figure 2: General scheme for the reduction of 4-chloro-3-methoxybenzoic acid.

Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols.[10][11][12] Due to its high reactivity, LAH reactions must be carried out under anhydrous conditions in aprotic solvents like diethyl ether or tetrahydrofuran (THF).

Mechanism of Reduction: The reduction of a carboxylic acid with LAH involves the initial deprotonation of the acidic proton to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carbonyl group is reduced by hydride attack to form a tetrahedral intermediate, which then collapses to an aldehyde that is immediately further reduced to the primary alcohol.

Experimental Protocol: Lithium Aluminum Hydride Reduction

-

Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

LAH Suspension: In the reaction flask, prepare a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Carboxylic Acid: Dissolve 4-chloro-3-methoxybenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential and slow dropwise addition of:

-

Water (x mL)

-

15% aqueous sodium hydroxide (x mL)

-

Water (3x mL) (where x = grams of LAH used)

-

-

Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether or THF.

-

Purification: Dry the combined organic filtrates over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the desired alcohol.

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-3-methoxybenzoic acid | [13][14][15] |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [10][11][12] |

| Solvent | Anhydrous Diethyl Ether or THF | |

| Temperature | 0 °C to Reflux | - |

| Reaction Time | Several hours | - |

| Typical Yield | Good to Excellent | [10] |

Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be performed in a well-ventilated fume hood under strictly anhydrous conditions by trained personnel.

Synthesis of Precursors

A comprehensive guide should also address the synthesis of the starting materials.

Synthesis of 4-Chloro-3-methoxybenzoic Acid

This key intermediate can be synthesized from 1-chloro-2-methoxy-4-methylbenzene via oxidation.[13]

Reaction Scheme:

Figure 3: Synthesis of 4-chloro-3-methoxybenzoic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Reaction Mixture: To a solution of 1-chloro-2-methoxy-4-methylbenzene (1 equivalent) in water, add potassium permanganate (KMnO₄) (2.5 equivalents).[13]

-

Reflux: Heat the mixture to reflux and stir vigorously for several hours.[13]

-

Work-up: After the reaction is complete, cool the mixture and filter it through Celite to remove the manganese dioxide precipitate.

-

Extraction: Wash the filtrate with ether to remove any unreacted starting material.

-

Acidification: Acidify the aqueous layer with concentrated hydrochloric acid to a pH < 2 to precipitate the carboxylic acid.[13]

-

Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry to obtain 4-chloro-3-methoxybenzoic acid.[13]

Purification and Characterization

Purification: The crude this compound can be purified by several methods:

-

Recrystallization: Suitable for solid products. A solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.

-

Column Chromatography: A versatile technique for purifying both solid and liquid products. Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used as the mobile phase.[7]

-

Distillation: For liquid products, distillation under reduced pressure can be effective for purification.[16]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Confirms the presence of the hydroxyl (-OH) functional group.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.

-

Melting Point (for solids): A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of this compound is a well-established process with multiple reliable pathways. The choice of synthetic route and specific reagents will depend on factors such as the available starting materials, desired scale, and safety considerations. The reduction of 4-chloro-3-methoxybenzaldehyde with sodium borohydride offers a mild and straightforward approach, while the reduction of 4-chloro-3-methoxybenzoic acid with lithium aluminum hydride provides a powerful alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

- 1. Benzenemethanol,4-chloro-3-methoxy; (4-chloro-3-methoxyphenyl)methan-1-ol; 4-Chlor-3-methoxybenzylalkohol; 3-methoxy-4-chlorophenylmethanol; Chlor-4-methoxy-3-benzalkohol; 3-Methoxy-4-chlor-benzylalkohol; (4-chloro-3-methoxy-phenyl)-methanol; 4-chloro-3-methoxybenzyl alcohol; VT1204 | Chemrio [chemrio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. Ambeed [ambeed.com]

- 6. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 7. rsc.org [rsc.org]

- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. testbook.com [testbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 13. 4-CHLORO-3-METHOXYBENZOIC ACID | 85740-98-3 [chemicalbook.com]

- 14. 4-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 2063378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. prepchem.com [prepchem.com]

An In-depth Technical Guide to (4-Chloro-3-methoxyphenyl)methanol for Researchers and Drug Development Professionals

Introduction

(4-Chloro-3-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, is a key building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chloro and a methoxy group on the phenyl ring, imparts specific reactivity and properties that are leveraged in multi-step synthetic pathways. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and analytical and purification methodologies, designed for researchers, scientists, and professionals in drug development.

Core Compound Identification

-

Chemical Name: this compound

-

Synonyms: 4-Chloro-3-methoxybenzyl alcohol, Benzenemethanol, 4-chloro-3-methoxy-[1]

-

CAS Number: 13726-17-5[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | [3] |

| Molecular Weight | 172.61 g/mol | [3] |

| Appearance | White to off-white crystalline solid | Inferred from typical properties of similar compounds |

| Melting Point | 45-48 °C | |

| Boiling Point | 145-147 °C at 10 mmHg | |

| Density | 1.274 g/mL at 25 °C (for the isomeric 3-Chloro-4-methoxybenzyl alcohol) | [4][5] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. | General chemical knowledge |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, most commonly via the reduction of the corresponding benzoic acid or benzaldehyde.

Synthetic Pathway: Reduction of 4-Chloro-3-methoxybenzoic Acid

A common and efficient method for the synthesis of this compound is the reduction of 4-chloro-3-methoxybenzoic acid. This transformation can be effectively carried out using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred solution of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-chloro-3-methoxybenzoic acid (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: Filter the resulting suspension and wash the solid residue with THF. Combine the filtrates and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound.

Purification Protocol: Column Chromatography

The crude product can be purified by silica gel column chromatography.

-

Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Reactivity and Chemical Profile

The reactivity of this compound is dictated by the interplay of its three functional groups: the hydroxyl group, the chloro substituent, and the methoxy group on the aromatic ring.

-

Hydroxyl Group: The primary alcohol functionality is a versatile handle for a variety of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or TEMPO-based systems). It can also undergo esterification or etherification reactions.

-

Chloro Group: The chloro substituent deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. It can also participate in nucleophilic aromatic substitution reactions under forcing conditions or in the presence of a suitable catalyst.

-

Methoxy Group: The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The interplay between the directing effects of the chloro and methoxy groups can be exploited for regioselective functionalization of the aromatic ring.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Role in Pharmaceutical Synthesis

This compound is a precursor for the synthesis of various pharmaceutical ingredients. The presence of the chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[6] For instance, these groups can modulate metabolic stability, receptor binding affinity, and cell permeability.

Use in Agrochemical Development

In the agrochemical sector, this compound can be a starting material for the synthesis of novel herbicides and pesticides. The specific substitution pattern on the phenyl ring can be crucial for the molecule's biological activity and selectivity. For example, it can be a precursor to herbicidal compounds.[4]

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and to ensure its suitability for subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons can confirm the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, providing further confirmation of the structure.

Illustrative Experimental Workflow for NMR Analysis

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.[7]

-

C-H Stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ correspond to the aromatic and aliphatic C-H bonds, respectively.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-O Stretch: A strong absorption band around 1030-1250 cm⁻¹ corresponds to the C-O stretching vibrations of the alcohol and the ether.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl bond.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and for identifying any impurities. The gas chromatogram will show a peak for the compound at a specific retention time, and the mass spectrum will provide its molecular weight and fragmentation pattern, which can be used to confirm its identity.[8][9][10]

Typical GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The temperature of the column is ramped to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Detection and Analysis: As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for each component.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. A comprehensive understanding of its properties, synthesis, reactivity, and analytical characterization is essential for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge required for scientists and professionals to confidently work with this important chemical intermediate.

References

- 1. Benzenemethanol,4-chloro-3-methoxy; (4-chloro-3-methoxyphenyl)methan-1-ol; 4-Chlor-3-methoxybenzylalkohol; 3-methoxy-4-chlorophenylmethanol; Chlor-4-methoxy-3-benzalkohol; 3-Methoxy-4-chlor-benzylalkohol; (4-chloro-3-methoxy-phenyl)-methanol; 4-chloro-3-methoxybenzyl alcohol; VT1204 | Chemrio [chemrio.com]

- 2. (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-68-5) 1H NMR [m.chemicalbook.com]

- 3. (4-Methoxyphenyl)methanol | SIELC Technologies [sielc.com]

- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 5. 3-クロロ-4-メトキシベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. GC-MS analysis of bioactive compounds in the methanol extract of Clerodendrum viscosum leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data of (4-Chloro-3-methoxyphenyl)methanol: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for (4-Chloro-3-methoxyphenyl)methanol, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental methodologies, the rationale behind spectral patterns, and the fundamental principles that govern them, ensuring a thorough understanding for practical application.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring, a hydroxyl group, and a methoxy group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization. Understanding the interplay of these groups is paramount to interpreting the spectral data accurately.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy and hydroxyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Ar-H (adjacent to CH₂OH) | ~7.3 | d | 1H |

| Ar-H (adjacent to Cl) | ~7.2 | d | 1H |

| Ar-H (between OCH₃ and Cl) | ~6.8 | dd | 1H |

| -CH₂OH | ~4.6 | s | 2H |

| -OCH₃ | ~3.9 | s | 3H |

| -OH | Variable (typically 1.5-4.0) | br s | 1H |

Causality Behind Predicted Shifts: The aromatic protons are in the typical downfield region (6.5-8.0 ppm). The exact shifts are influenced by the substitution pattern. The benzylic protons (-CH₂OH) are deshielded by the adjacent oxygen and the aromatic ring, placing their signal around 4.6 ppm. The methoxy protons (-OCH₃) appear as a sharp singlet around 3.9 ppm. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Cl | ~130 |

| C-OCH₃ | ~155 |

| C-CH₂OH (aromatic) | ~140 |

| Quaternary Ar-C | ~125-135 |

| Tertiary Ar-CH | ~110-120 |

| -CH₂OH | ~65 |

| -OCH₃ | ~56 |

Expert Insight: The carbon attached to the electronegative chlorine atom will be shifted downfield. Similarly, the carbon bonded to the methoxy group will appear at a low field due to the oxygen's deshielding effect. The benzylic carbon will be found in the typical range for alcohols, around 65 ppm. For comparison, the spectral data for the closely related compound, 4-chloro-3,5-dimethoxybenzyl alcohol, shows characteristic peaks in similar regions[1].

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Self-Validating System: The use of a deuterated solvent with a known residual peak and an internal standard like tetramethylsilane (TMS) provides a self-validating system for chemical shift referencing[2][3]. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for confirming the multiplicity of carbon signals (CH, CH₂, CH₃, and quaternary carbons), adding another layer of validation to the structural assignment[4][5].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C (aromatic), C-O, and C-Cl bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch (alcohol) | 1000-1260 | Strong |

| C-O stretch (ether) | 1000-1300 | Strong |

| C-Cl stretch | 600-800 | Medium to Strong |

Authoritative Grounding: The broadness of the O-H stretch is a direct consequence of intermolecular hydrogen bonding[6]. The precise positions of the aromatic C=C stretching bands can give clues about the substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

For a solid sample like this compound, the thin solid film method is a common and effective way to obtain an IR spectrum.

Workflow for Thin Solid Film IR Spectroscopy

Caption: Workflow for obtaining an IR spectrum of a solid.

Trustworthiness of the Protocol: This method is straightforward and minimizes sample preparation artifacts[7][8][9]. The quality of the spectrum is highly dependent on the thickness of the film; too thick a film will result in saturated peaks, while too thin a film will lead to a poor signal-to-noise ratio. Running a background spectrum just before the sample analysis corrects for atmospheric H₂O and CO₂ absorptions, ensuring the integrity of the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectral Data

For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z Value | Predicted Fragment | Significance |

| 172/174 | [C₈H₉³⁵ClO₂]⁺ / [C₈H₉³⁷ClO₂]⁺ | Molecular Ion (M⁺) |

| 155/157 | [M - OH]⁺ | Loss of hydroxyl radical |

| 141/143 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 107 | [C₇H₇O]⁺ | Benzylic cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Mechanistic Insights: The molecular ion is formed by the removal of an electron. Subsequent fragmentation often involves the loss of stable neutral molecules or radicals[10][11]. For benzyl alcohols, a common fragmentation pathway is the loss of a hydroxyl radical to form a stable benzylic cation. The presence of the chlorine isotope pattern is a definitive indicator of a chlorine-containing compound.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile compounds like this compound.

Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis.

Field-Proven Insights: The choice of ionization method, such as Electron Impact (EI), is critical as it influences the fragmentation pattern[12]. A "soft" ionization technique might be employed to enhance the abundance of the molecular ion. The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is best practice for quantitative analysis as it corrects for variations in sample preparation and instrument response[13][14].

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. This guide has not only presented the expected spectral data but has also provided the underlying scientific principles and robust experimental protocols necessary for reliable data acquisition and interpretation. By integrating expert knowledge with established methodologies, researchers and professionals can confidently utilize these spectroscopic techniques in their synthetic and analytical workflows.

References

- 1. 4-Chloro-3,5-dimethoxybenzyl alcohol | C9H11ClO3 | CID 84777014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. epfl.ch [epfl.ch]

- 4. azom.com [azom.com]

- 5. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. webassign.net [webassign.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility Profile of (4-Chloro-3-methoxyphenyl)methanol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (4-Chloro-3-methoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction and experimental determination of its solubility in various organic solvents, offering field-proven insights and robust methodologies.

Introduction: The Significance of this compound and its Solubility Profile

This compound (CAS No. 13726-17-5) is a substituted benzyl alcohol derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chlorinated and methoxylated aromatic ring, imparts specific physicochemical properties that are critical to its reactivity and handling.

The solubility of this compound in organic solvents is a fundamental parameter that governs its utility in various stages of drug development, including:

-

Reaction Kinetics: The rate and efficiency of chemical reactions involving this compound are highly dependent on its concentration in the reaction medium.

-

Purification and Crystallization: Selective crystallization for purification relies on a thorough understanding of its solubility in different solvent systems.

-

Formulation: For liquid formulations, knowing the solubility is paramount to achieving the desired concentration and stability.

This guide will provide a detailed exploration of the factors influencing the solubility of this compound and present both theoretical and practical approaches to its assessment.

Physicochemical Properties of this compound

A comprehensive understanding of the solubility profile of a compound begins with its fundamental physicochemical properties. These parameters provide insights into the intermolecular forces at play and how they might interact with different solvent environments.

| Property | Value | Source |

| CAS Number | 13726-17-5 | [1] |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| Boiling Point | 279.2 ± 25.0 °C at 760 mmHg | [1] |

| logP (Octanol-Water Partition Coefficient) | 1.50 | [1] |

| Polar Surface Area (PSA) | 29.46 Ų | [1] |

The presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) introduces polarity and the capacity for hydrogen bonding, while the chlorinated benzene ring contributes to its lipophilicity. The interplay of these features dictates its solubility behavior.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental solubility data, theoretical models provide a powerful tool for predicting the solubility of a compound in various solvents. This section explores two widely used models: Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method.

Hansen Solubility Parameters (HSP): A "Like Dissolves Like" Approach

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A substance is more likely to dissolve in a solvent when their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated to predict solubility.[2]

Table of Hansen Solubility Parameters for Common Organic Solvents:

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data sourced from various online databases and literature.

Qualitative Solubility Prediction based on HSP:

-

High Predicted Solubility: In solvents with a balanced HSP profile, such as alcohols (methanol, ethanol) and polar aprotic solvents (acetone, ethyl acetate), this compound is expected to exhibit good solubility. The hydroxyl group of the solute can participate in hydrogen bonding with these solvents.

-

Moderate Predicted Solubility: In chlorinated solvents like dichloromethane, moderate solubility is anticipated due to dipole-dipole interactions. In aromatic solvents like toluene, dispersion forces will be the primary driver of solvation.

-

Low Predicted Solubility: In non-polar aliphatic solvents such as hexane, the solubility is expected to be low due to the significant mismatch in polarity and hydrogen bonding capacity.

UNIFAC Group Contribution Method: A Predictive Thermodynamic Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to predict activity coefficients in non-ideal liquid mixtures.[3] The activity coefficient is a key parameter in the thermodynamic equation for solubility. The model breaks down molecules into their constituent functional groups, with each group having defined interaction parameters.

The UNIFAC functional groups for this compound are:

-

4 x ACH: Aromatic carbon-hydrogen

-

1 x ACCl: Aromatic carbon-chlorine

-

1 x ACO: Aromatic carbon-oxygen (for the ether linkage)

-

1 x CH3O: Methoxy group

-

1 x CH2OH: Primary alcohol group

By utilizing the known UNIFAC group interaction parameters, the activity coefficient of this compound in a given solvent can be calculated, which in turn allows for the prediction of its solubility. This method is particularly powerful as it does not require experimental data for the specific solute-solvent system.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical models provide valuable estimations, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid present.

-

Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

While this guide does not contain experimentally determined solubility values, the following table provides a template for presenting such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Interpretation of Results:

The experimentally determined solubility data should be compared with the qualitative predictions from the Hansen Solubility Parameters and, if calculated, the quantitative predictions from the UNIFAC model. Discrepancies between theoretical and experimental values can provide valuable insights into specific solute-solvent interactions that may not be fully captured by the models.

Conclusion

The solubility profile of this compound in organic solvents is a critical determinant of its utility in pharmaceutical research and development. In the absence of readily available experimental data, a combination of theoretical prediction using models such as Hansen Solubility Parameters and UNIFAC, and experimental determination via robust methods like the shake-flask technique, provides a comprehensive approach to understanding its solubility behavior. This guide has outlined the foundational principles and practical methodologies to empower researchers in their assessment of this important chemical intermediate.

References

A Senior Application Scientist's Guide to Sourcing and Quality Control of (4-Chloro-3-methoxyphenyl)methanol for Pharmaceutical Research

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. This is particularly true for specialized reagents such as (4-Chloro-3-methoxyphenyl)methanol (CAS No: 13726-17-5), a substituted benzyl alcohol derivative that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. The presence of chloro and methoxy functional groups on the phenyl ring offers unique electronic and steric properties, making it a valuable synthon in medicinal chemistry.[1] This guide provides an in-depth technical overview of commercially available suppliers, critical quality attributes to consider, and a comprehensive quality control workflow to ensure the suitability of this compound for downstream applications in drug discovery and development.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers globally, catering to different scales of research and development, from milligrams for initial screening to kilograms for preclinical studies. When selecting a supplier, it is crucial to look beyond price and consider factors such as purity specifications, availability of technical documentation, and regional accessibility.

Below is a comparative table of prominent suppliers of this compound:

| Supplier | Region(s) Served | Typical Purity | Available Documentation |

| Sigma-Aldrich (Merck) | Global | ≥97% | Safety Data Sheet (SDS) |

| Chemsrc | Global | 97.0% | MSDS |

| BLD Pharm | Global | 97% | NMR, HPLC, LC-MS, UPLC |

| Vibrant Pharma Inc. | North America | 97% | --- |

| Thermo Scientific (Fisher Scientific) | Global | 97% | --- |

| CymitQuimica | Europe | 98% | --- |

| SciSupplies | Europe | 95.0% | --- |

| Zenlyms Tech | Asia | Inquire | --- |

| Shanghai Amole Biotechnology Co., Ltd. | Asia | Inquire | --- |

| HANGZHOU LEAP CHEM CO., LTD. | Asia | Inquire | --- |

It is imperative for the researcher to procure a Certificate of Analysis (CoA) for each batch of this compound. While a specific CoA for this compound is not publicly available in the search results, a typical CoA for a similar aromatic alcohol would include the following information which should be requested from the supplier:

-

Product Name: this compound

-

CAS Number: 13726-17-5

-

Molecular Formula: C₈H₉ClO₂

-

Molecular Weight: 172.61 g/mol

-

Lot Number: Unique identifier for the batch

-

Appearance: White to off-white crystalline powder or solid

-

Purity (by HPLC/GC): ≥97% (area %)

-

Identity (by ¹H NMR and/or IR): Conforms to structure

-

Melting Point: (if applicable)

-

Residual Solvents: (e.g., below ICH limits)

-

Date of Analysis:

The Significance of Quality: Understanding Potential Impurities

The synthetic route to this compound can influence the impurity profile of the final product. Common synthetic pathways often involve the reduction of the corresponding benzoic acid or benzaldehyde.

A plausible synthetic route is the reduction of 4-chloro-3-methoxybenzoic acid. Incomplete reduction could lead to the presence of the starting carboxylic acid as an impurity. Conversely, over-reduction or side reactions could generate other related species.

The presence of such impurities can have significant downstream consequences. For instance, in a sensitive catalytic coupling reaction, a nucleophilic impurity could poison the catalyst, leading to failed or low-yielding reactions. In the context of drug development, even small amounts of structurally similar impurities can lead to the formation of undesired side-products, complicating purification and potentially introducing toxicological liabilities.

A Rigorous Quality Control Workflow

To mitigate the risks associated with impurities and to ensure the consistency of experimental results, a robust in-house quality control (QC) workflow is essential. The following is a recommended multi-pronged approach to validate the identity, purity, and integrity of incoming batches of this compound.

Visual Inspection and Physical Properties

The first step is a simple yet crucial visual inspection of the material. The compound is expected to be a white to off-white solid. Any significant deviation in color or the presence of foreign particles should be a red flag. If the supplier provides a melting point range on the CoA, this can be a quick and effective preliminary check of purity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment of non-volatile organic compounds. A reversed-phase HPLC method is well-suited for this compound.

Experimental Protocol: Purity Determination by RP-HPLC

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Data acquisition and processing software

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid)

-

Gradient: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:

-

0-5 min: 30% Acetonitrile

-

5-25 min: 30% to 95% Acetonitrile

-

25-30 min: 95% Acetonitrile

-

30.1-35 min: 30% Acetonitrile (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm (based on the UV absorbance of the aromatic ring)

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no carryover from previous injections.

-

Inject the prepared sample solution.

-

Record the chromatogram.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Causality Behind Experimental Choices:

-

The C18 column is a standard choice for reversed-phase chromatography, offering good retention and separation of moderately polar aromatic compounds.

-

The acetonitrile/water mobile phase is a common and effective solvent system for reversed-phase HPLC. The addition of formic acid helps to improve peak shape by protonating any acidic functional groups and minimizing tailing.

-

A gradient elution is employed to ensure that both more polar and less polar impurities are effectively separated and eluted from the column, providing a more accurate purity assessment than an isocratic method.

-

UV detection at 230 nm is chosen as it is a common wavelength for detecting aromatic compounds, providing good sensitivity for the analyte and potential aromatic impurities.

Identity Confirmation by Spectroscopic Methods

While HPLC provides information on purity, it does not confirm the chemical identity of the main component. For this, spectroscopic methods are indispensable.

¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected ¹H NMR spectrum of this compound in CDCl₃ would show characteristic signals:

-

A singlet for the methoxy (-OCH₃) protons around 3.9 ppm.

-

A singlet for the benzylic methylene (-CH₂OH) protons around 4.6 ppm.

-

A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can vary depending on concentration and solvent.

-

A set of aromatic proton signals in the range of 6.8-7.3 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

Any significant deviation from this pattern or the presence of unexpected signals would indicate impurities or an incorrect structure.

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound should exhibit:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

C-H stretching vibrations of the aromatic ring and the methylene group just above and below 3000 cm⁻¹, respectively.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band for the alcohol around 1000-1200 cm⁻¹.

-

A C-O stretching band for the aryl ether around 1250 cm⁻¹.

-

A C-Cl stretching vibration in the fingerprint region.

The Role of this compound in Drug Discovery

Substituted benzyl alcohols are prevalent structural motifs in a wide range of pharmaceutical agents. The chloro and methoxy substituents on the phenyl ring of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The chlorine atom can modulate the lipophilicity and metabolic stability of a compound, while the methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule.[1]

For instance, the core structure of this compound can be found in precursors to compounds investigated for various therapeutic areas. Its utility as a building block allows for the introduction of this specific substitution pattern onto a larger scaffold, enabling medicinal chemists to probe the structure-activity relationship (SAR) of their lead compounds. The purity and well-defined structure of this starting material are therefore not just a matter of good laboratory practice but a fundamental requirement for the generation of reliable and interpretable biological data.

Conclusion

The successful integration of this compound into a drug discovery program hinges on the careful selection of a reliable commercial supplier and the implementation of a rigorous in-house quality control workflow. By combining chromatographic and spectroscopic techniques, researchers can confidently verify the identity and purity of this critical building block, thereby ensuring the integrity and reproducibility of their synthetic efforts and downstream biological evaluations. This diligent approach to quality control is a cornerstone of scientific excellence and a prerequisite for the development of novel and effective therapeutics.

Visualizations

Quality Control Workflow for this compound

Caption: A comprehensive workflow for the quality control of this compound.

Logical Relationship in Drug Development

Caption: The impact of starting material quality on drug development success.

References

(4-Chloro-3-methoxyphenyl)methanol material safety data sheet (MSDS) information

A Senior Application Scientist's Guide to (4-Chloro-3-methoxyphenyl)methanol

Authored for the Vanguard of Pharmaceutical Research and Development

This document provides an in-depth technical overview of the chemical intermediate this compound (CAS No. 13726-17-5). It is intended to serve as a comprehensive safety and handling guide for researchers, medicinal chemists, and process development scientists. Beyond a simple recitation of datasheet facts, this guide synthesizes critical safety data with practical, field-tested insights to ensure both personal safety and experimental integrity.

Compound Profile and Physicochemical Rationale

This compound is a substituted benzyl alcohol derivative. Its molecular structure, featuring a chlorinated and methoxylated aromatic ring, makes it a valuable building block in organic synthesis, particularly for crafting complex molecular scaffolds in drug discovery programs. Understanding its physical properties is the first step in a robust risk assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance in the Laboratory |

| CAS Number | 13726-17-5[1] | The unique identifier for unambiguous compound identification. |

| Molecular Formula | C₈H₉ClO₂[2] | Essential for calculating molarity and reaction stoichiometry. |

| Molecular Weight | 172.61 g/mol [2] | Critical for accurate mass-based measurements. |

| Physical Form | Solid | As a solid, the primary exposure risk during handling is inhalation of dust and dermal contact, rather than vapor inhalation which is common for liquids. |

| Purity | Typically ≥97%[1] | Awareness of potential impurities is crucial as they may have different toxicological profiles or interfere with reactions. |

Note: Specific values like melting point and boiling point are not consistently reported across suppliers and should be confirmed with the specific batch's Certificate of Analysis.

Hazard Identification and Toxicological Insights

This compound is classified as hazardous. The "Warning" signal word indicates a moderate level of hazard.[3] A thorough understanding of its toxicological profile is non-negotiable for safe handling.

Table 2: GHS Hazard Classifications

| Hazard Class | Hazard Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |

| Skin Irritation | H315 | Causes skin irritation[3] |

| Eye Irritation | H319 | Causes serious eye irritation[3] |

Toxicological Rationale:

-

Oral Toxicity (H302): "Harmful if swallowed" signifies that acute toxic effects can occur if the compound is ingested.[3] This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene, such as washing hands thoroughly after handling.[4]

-

Skin and Eye Irritation (H315, H319): As a skin and eye irritant, direct contact can cause inflammation, redness, and discomfort.[3] The benzylic alcohol moiety and the substituted phenyl ring can interact with biological tissues. This necessitates the use of appropriate personal protective equipment (PPE) to create a barrier between the chemical and the user.

The diagram below illustrates the direct relationship between the identified hazards and the primary safety measures required.

Caption: Relationship between hazards and control measures.

Risk Management and Safe Handling Protocols

A proactive approach to risk management involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, especially the handling of its solid form, must be conducted inside a certified chemical fume hood.[5] This is the primary defense against inhaling airborne particulates.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed promptly using the proper technique and disposed of as chemical waste.[7]

-

Body Protection: A full-length laboratory coat must be worn and buttoned.[5]

Standard Operating Procedure (SOP): Weighing and Solution Preparation

This protocol is designed to minimize exposure during a common laboratory workflow.

-

Preparation:

-

Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Verify the fume hood is functioning correctly (check airflow monitor).

-

Decontaminate the balance and the fume hood work surface.

-

-

Weighing:

-

Place a clean weighing vessel on the analytical balance within the fume hood.

-

Tare the balance.

-

Using a dedicated, clean spatula, carefully transfer the solid this compound from the stock bottle to the weighing vessel. Perform this action slowly to avoid creating dust.

-

Close the stock bottle immediately after dispensing.

-

Record the final mass.

-

-

Dissolution:

-

Place a flask containing the desired solvent on a stir plate within the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Begin gentle stirring to aid dissolution. If necessary, cap the flask to prevent vapor release.

-

-

Cleanup:

-

Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth.

-

Dispose of the cloth and any contaminated disposables (e.g., weighing paper, gloves) in the designated solid hazardous waste container.

-

Wash hands thoroughly after the procedure is complete.

-

The following diagram outlines this safe handling workflow.

Caption: Safe handling workflow for experimental use.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Table 3: First-Aid Measures

| Exposure Route | Action | Rationale |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] | Removes the individual from the source of exposure. Medical intervention may be necessary to support respiratory function. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][8] | Prompt and thorough rinsing is essential to remove the irritant and minimize damage to the skin. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] | Extensive irrigation is required to ensure the irritant is completely removed from the eye surface and under the eyelids. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or Poison Control Center immediately.[4][8] | Inducing vomiting can cause further damage. Medical professionals need to be contacted immediately for guidance. |

Accidental Release Measures

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[4] Clean the spill area with an appropriate solvent and decontaminating agent. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Storage and Disposal

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of unused material and its container at an approved waste disposal plant.[4] Do not allow the product to enter drains. All waste must be handled in accordance with local, state, and federal regulations.

This guide provides a framework for the safe and effective use of this compound in a research and development setting. Adherence to these principles is paramount for protecting personnel and ensuring the integrity of scientific work.

References

- 1. This compound | CAS#:13726-17-5 | Chemsrc [chemsrc.com]

- 2. 3-氯-4-甲氧基苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 13726-17-5 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. methanex.com [methanex.com]

- 8. medline.com [medline.com]

A Guide to the Retrosynthetic Analysis of (4-Chloro-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of (4-Chloro-3-methoxyphenyl)methanol, a valuable building block in medicinal chemistry and organic synthesis. By dissecting the target molecule through logical disconnections, we will explore viable synthetic pathways originating from readily available starting materials. This document will delve into the strategic reasoning behind each disconnection and present detailed, field-proven protocols for the forward synthesis, supported by authoritative references. Visual aids in the form of diagrams and tables are included to enhance clarity and facilitate practical application in a laboratory setting.

Introduction to the Target Molecule

This compound is a substituted benzyl alcohol derivative. Its structure, featuring a chlorinated and methoxylated aromatic ring, makes it a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The functional groups present offer multiple sites for further chemical modification, allowing for the construction of diverse molecular architectures. A thorough understanding of its synthesis is therefore crucial for researchers engaged in the design and development of novel chemical entities.

Retrosynthetic Analysis

The core principle of retrosynthesis is to work backward from the target molecule to simpler, commercially available precursors. For this compound, the primary alcohol functionality is the most logical point for our initial disconnection.

Functional Group Interconversion (FGI)

The most direct retrosynthetic disconnection involves a functional group interconversion (FGI) of the primary alcohol to an aldehyde or a carboxylic acid. This leads to two key precursors: 4-chloro-3-methoxybenzaldehyde and 4-chloro-3-methoxybenzoic acid .

Caption: Retrosynthetic analysis of this compound.

This initial analysis presents two primary synthetic strategies, each revolving around the reduction of a key intermediate. The choice between these pathways in a practical setting would depend on factors such as the availability and cost of the precursors, as well as the desired scale of the synthesis.

Forward Synthesis Pathways

Based on our retrosynthetic analysis, we will now explore the forward synthesis from our identified precursors.

Pathway A: Reduction of 4-Chloro-3-methoxybenzoic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Several reliable methods are available for this conversion.

A variety of reagents can be employed for the reduction of carboxylic acids, each with its own advantages and limitations.

| Reducing Agent | Key Characteristics |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful and non-selective reducing agent. Reacts violently with protic solvents.[1][2] |

| Borane (BH₃) Complexes (e.g., BH₃-THF, BH₃-SMe₂) | More selective for carboxylic acids over other carbonyl groups. Easier to handle than LiAlH₄.[1][3] |

| Sodium Borohydride (NaBH₄) with Activator | NaBH₄ alone is generally not strong enough to reduce carboxylic acids.[2] However, its reactivity can be enhanced by in-situ activation.[1][4][5] |

| Catalytic Hydrosilylation | A milder, catalytic approach that offers good functional group tolerance.[6][7][8] |

This protocol is a common and effective method for the selective reduction of carboxylic acids.[1][3]

Step-by-Step Methodology:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-chloro-3-methoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a 1 M solution of borane-THF complex (excess, typically 1.5-2.0 eq) dropwise via a syringe or dropping funnel. Caution: Hydrogen gas is evolved during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the gas evolution ceases.

-

Work-up: Remove the solvent under reduced pressure. Add 1 M hydrochloric acid to the residue and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the reduction of 4-chloro-3-methoxybenzoic acid using BH₃-THF.

Pathway B: Reduction of 4-Chloro-3-methoxybenzaldehyde

The reduction of an aldehyde to a primary alcohol is a straightforward transformation that can be achieved with milder reducing agents compared to those required for carboxylic acids.[9]

Sodium borohydride is an ideal reagent for this conversion due to its selectivity, ease of handling, and mild reaction conditions.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-methoxybenzaldehyde (1.0 eq) in methanol or ethanol.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (typically 1.1-1.5 eq) portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quenching: Cool the reaction mixture to 0 °C and slowly add water or dilute hydrochloric acid to quench the excess NaBH₄ and decompose the borate ester complex.

-

Work-up: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified if necessary.

Synthesis of Precursors

The commercial availability of the key precursors is a significant factor in route selection. However, if they need to be synthesized, the following approaches can be considered.

Synthesis of 4-Chloro-3-methoxybenzoic Acid

This precursor can be synthesized by the oxidation of 1-chloro-2-methoxy-4-methylbenzene.[10]

Reaction Scheme:

1-chloro-2-methoxy-4-methylbenzene + KMnO₄ → 4-chloro-3-methoxybenzoic acid[10]

Synthesis of 4-Chloro-3-methoxybenzaldehyde

This aldehyde is a versatile intermediate in its own right.[11] Its synthesis can be achieved through various methods, including the formylation of 1-chloro-2-methoxybenzene or the oxidation of this compound itself, which would be a circular argument in this context. A more practical approach involves the formylation of a suitable precursor.

Conclusion

The retrosynthetic analysis of this compound reveals two primary and highly viable synthetic pathways, proceeding via the reduction of either 4-chloro-3-methoxybenzoic acid or 4-chloro-3-methoxybenzaldehyde. The choice of route will be dictated by the availability of starting materials and the specific requirements of the synthesis. The protocols outlined in this guide are robust and well-established in the field of organic synthesis, providing a solid foundation for the preparation of this important chemical intermediate.

References

- 1. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 그리냐르 (Grignard) 시약 [sigmaaldrich.com]

- 10. 4-CHLORO-3-METHOXYBENZOIC ACID | 85740-98-3 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to (4-Chloro-3-methoxyphenyl)methanol: Properties, Synthesis, and Applications

Introduction

(4-Chloro-3-methoxyphenyl)methanol, also known as 4-chloro-3-methoxybenzyl alcohol, is a substituted aromatic alcohol that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a chloro group and a methoxy group on the phenyl ring, imparts specific electronic and steric properties that make it a valuable intermediate in the development of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its applications, particularly within the realm of medicinal chemistry and drug discovery. For researchers and drug development professionals, understanding the nuances of this molecule is key to leveraging its potential in creating novel chemical entities. The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group creates a distinct electronic environment that can be exploited to modulate the biological activity and pharmacokinetic properties of derivative compounds.[1]

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and synthesis. These properties dictate solubility, reactivity, and appropriate handling procedures.

Physicochemical Data